molecular formula C14H10ClFO2 B188001 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde CAS No. 336879-99-3

3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde

Cat. No.: B188001
CAS No.: 336879-99-3
M. Wt: 264.68 g/mol
InChI Key: MOKRNGGWFAYLOD-UHFFFAOYSA-N
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Description

3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde (CAS 336879-99-3 ) is a valuable benzaldehyde derivative and chemical building block for research applications. With the molecular formula C 14 H 10 ClFO 2 and a molecular weight of 264.680 g/mol , this compound features a benzaldehyde core functionalized with a (2-chloro-6-fluorobenzyl)oxy substituent. This structure makes it a versatile intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and materials science research. The compound is supplied as a building block chemical, underscoring its primary utility in constructing specialized compounds or libraries for drug discovery and development projects . As with all products of this nature, this compound is designated For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers can leverage this compound to explore new chemical entities, utilizing its aldehyde group for further chemical transformations such as condensations or reductions.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-13-5-2-6-14(16)12(13)9-18-11-4-1-3-10(7-11)8-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKRNGGWFAYLOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351478
Record name 3-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336879-99-3
Record name 3-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde typically involves the reaction of 2-chloro-6-fluorobenzyl alcohol with 3-formylphenol under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating certain enzymes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues of 4-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde:

Compound Name Molecular Formula Substituents CAS Number Key Features
4-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde C₁₄H₁₀ClFO₂ -O-(2-Cl-6-F-benzyl) at C4 of benzaldehyde 172932-10-4 Single chloro/fluoro substitution on benzyl; aldehyde at para position .
3,4-Bis((4-fluorobenzyl)oxy)benzaldehyde (B1) C₂₁H₁₆F₂O₃ -O-(4-F-benzyl) at C3 and C4 of benzaldehyde Not provided Bis-fluorobenzyloxy groups; higher steric hindrance and molecular weight (356.35 g/mol) .
5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde C₁₄H₉BrClFO₂ -O-(2-Cl-6-F-benzyl) at C2; Br at C5 309936-81-0 Bromine addition increases molecular weight (347.58 g/mol); alters electronic density .
6-Bromo-2-fluoro-3-(phenylmethoxy)benzaldehyde C₁₄H₁₀BrFO₂ -O-benzyl at C3; Br at C6; F at C2 1114809-05-0 Bromo/fluoro substitution enhances lipophilicity; MW: 309.13 g/mol .
3-(3-Fluoro-6-methoxyphenyl)benzaldehyde C₁₄H₁₁FO₂ -3-F-6-OMe-phenyl at C3 of benzaldehyde 1178297-54-5 Methoxy group introduces electron-donating effects; MW: 230.23 g/mol .

Physicochemical Properties

Property 4-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde 3,4-Bis((4-F-benzyl)oxy)benzaldehyde 5-Bromo-2-[(2-Cl-6-F-benzyl)oxy]benzaldehyde
Molecular Weight (g/mol) 264.68 356.35 347.58
Boiling Point (°C) Not reported Not reported 364.9 (predicted)
Density (g/cm³) ~1.18 (predicted) Not reported 1.184 (predicted)
Solubility Likely low in water due to halogenation Low (nonpolar substituents) Low (enhanced by bromine)

Halogen substituents (Cl, F, Br) increase molecular weight and lipophilicity, reducing aqueous solubility. Methoxy groups (e.g., in 3-(3-Fluoro-6-methoxyphenyl)benzaldehyde) introduce polarity but are less impactful than halogens .

Commercial Availability

Compound Purity Suppliers Delivery Time
4-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde 95–98% Biopharmacule, CymitQuimica 3–7 days
5-Bromo-2-[(2-Cl-6-F-benzyl)oxy]benzaldehyde 95% Combi-Blocks Not specified
6-Bromo-2-fluoro-3-(phenylmethoxy)benzaldehyde 95% ChemicalBook Not specified

Biological Activity

3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde is an organic compound characterized by the presence of a benzaldehyde functional group linked to a benzene ring through an ether bond. Its molecular formula is C14_{14}H10_{10}ClF O2_2, and it has a molecular weight of approximately 264.68 g/mol. The compound features both chloro and fluorine substituents, which significantly influence its chemical properties and biological activities.

General Biological Properties

Research indicates that this compound exhibits potential biological activities, particularly in the context of medicinal chemistry. The compound has been classified as a potential skin and eye irritant, as well as a respiratory irritant, suggesting caution in its handling and application.

Antitumor Activity

One of the most notable aspects of this compound is its antitumor potential . Studies have shown that derivatives of this compound can exhibit significant antitumor effects in animal models. This suggests that the compound may interact with cellular pathways that influence gene expression and cellular metabolism, potentially making it useful in cancer therapy.

The biological activity of this compound is thought to involve several mechanisms:

  • Nucleophilic Substitution Reactions : The compound can engage in nucleophilic substitution reactions with various biomolecules, influenced by environmental factors such as pH and temperature.
  • Cellular Signaling Pathways : It may affect cellular signaling pathways and gene expression through alkylation of proteins and nucleic acids, leading to modifications that alter their functionality.

Comparative Analysis with Similar Compounds

The unique structure of this compound allows for diverse synthetic pathways and applications in medicinal chemistry compared to similar compounds. Below is a comparison table highlighting some structurally related compounds:

Compound NameStructureUnique Features
2-Chloro-6-fluorobenzaldehydeStructureHalogenated benzaldehyde; used in antiseptic synthesis
3-(Benzylthio)benzaldehydeStructureContains a thioether group; different reactivity profile
4-FluorobenzaldehydeStructureSimple fluorinated benzaldehyde; broader applications in synthesis

The presence of both chloro and fluoro substituents on the benzene ring enhances the reactivity and potential biological activity of this compound compared to simpler analogs.

Antitumor Efficacy Studies

In preclinical studies, derivatives of this compound have been evaluated for their efficacy against various cancer cell lines. For instance, one study reported that certain derivatives exhibited IC50_{50} values lower than established chemotherapeutic agents like doxorubicin, indicating superior potency in inhibiting tumor growth .

Interaction with Cellular Mechanisms

Another study investigated the interaction of this compound with specific cellular targets, revealing that it could modulate pathways associated with apoptosis and cell proliferation. These findings suggest that the compound may play a role in therapeutic strategies aimed at inducing cancer cell death while sparing normal cells .

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